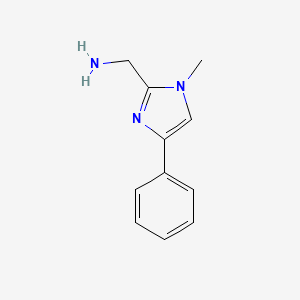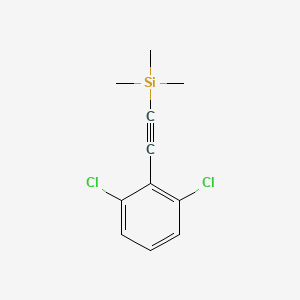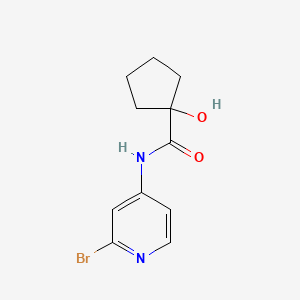
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate is a chemical compound belonging to the pyridine family It is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a methyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate typically involves the halogenation of a pyridine derivative. One common method is the iodination of Methyl 2-chloro-3-methylpyridine-4-carboxylate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and continuous flow systems to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced pyridine compounds
- Coupled products with various functional groups
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- Methyl 2-iodo-6-methylpyridine-4-carboxylate
- Methyl 2-chloro-3-methylpyridine-4-carboxylate
Comparison: Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions. Compared to its analogs, this compound may exhibit enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H7ClINO2 |
|---|---|
Molekulargewicht |
311.50 g/mol |
IUPAC-Name |
methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)11-7(4)9/h3H,1-2H3 |
InChI-Schlüssel |
ZBDLXUCRHRRXFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1C(=O)OC)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)


![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)

![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)

![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)

![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)

